2-(3-chlorophenyl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide;hydrochloride
Overview
Description
2-(3-chlorophenyl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide;hydrochloride is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is known for its potential applications in various scientific fields, including medicinal chemistry and pharmacology. Its unique structure, which includes a quinoline core, a chlorophenyl group, and a thienylmethyl moiety, contributes to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide;hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer reaction, which involves the condensation of aniline derivatives with ketones in the presence of an acid catalyst.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the quinoline derivative.
Attachment of the Thienylmethyl Moiety: The thienylmethyl group can be attached via a nucleophilic substitution reaction, where a thienylmethyl halide reacts with the quinoline derivative.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction, where the quinoline derivative reacts with a suitable amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
2-(3-chlorophenyl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide;hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Pharmacology: It is investigated for its potential as an anti-inflammatory and analgesic agent, as it can modulate inflammatory pathways.
Biological Research: The compound is used as a tool to study the interactions between quinoline derivatives and biological targets such as enzymes and receptors.
Industrial Applications: It is explored for its potential use in the development of new materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can modulate receptor activity by binding to receptor sites, leading to changes in cellular signaling pathways. These interactions result in the compound’s observed biological effects, such as anticancer and anti-inflammatory activities.
Comparison with Similar Compounds
Similar Compounds
2-(3-chlorophenyl)-4-quinolinecarboxamide: Lacks the thienylmethyl group, which may result in different biological activities.
N-(2-thienylmethyl)-4-quinolinecarboxamide: Lacks the chlorophenyl group, which may affect its chemical reactivity and biological properties.
4-quinolinecarboxamide: The simplest derivative, lacking both the chlorophenyl and thienylmethyl groups.
Uniqueness
2-(3-chlorophenyl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide;hydrochloride is unique due to the presence of both the chlorophenyl and thienylmethyl groups, which contribute to its distinct chemical and biological properties. These structural features enhance its ability to interact with specific molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
2-(3-chlorophenyl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2OS.ClH/c22-15-6-3-5-14(11-15)20-12-18(17-8-1-2-9-19(17)24-20)21(25)23-13-16-7-4-10-26-16;/h1-12H,13H2,(H,23,25);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHFDALISOPJEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Cl)C(=O)NCC4=CC=CS4.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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